3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety linked to a thiazolidine-2,4-dione ring via a piperidine bridge. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment .
Mechanism of Action
Target of Action
Compounds with a similar thiazolidin-2,4-dione (tzd) scaffold are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also show antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to interact with their targets, such as the ppar-γ receptor and cytoplasmic mur ligases, leading to improved insulin resistance and inhibition of bacterial cell wall synthesis, respectively .
Biochemical Pathways
Based on the known actions of similar tzd analogues, it can be inferred that the compound may affect the insulin signaling pathway and bacterial cell wall synthesis pathway .
Pharmacokinetics
It is known that modifications to the structure of similar compounds can substantially alter their physicochemical properties (size, charge, lipophilicity), which can improve their pharmacokinetic profile, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .
Result of Action
Based on the known actions of similar tzd analogues, it can be inferred that the compound may lead to improved insulin sensitivity in cells and inhibition of bacterial growth .
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with the enzyme PTP1B . PTP1B is an intracellular protein tyrosine phosphatase involved in cellular signal transduction . The compound has been shown to exhibit potential inhibitory activity against PTP1B .
Cellular Effects
In cellular processes, 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione has been shown to improve insulin resistance and lower blood glucose levels in diabetic mice . It also improves glucose tolerance and abnormal blood lipids .
Molecular Mechanism
The molecular mechanism of action of 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with PTP1B . By inhibiting PTP1B, it can enhance the insulin signaling pathway, thereby improving insulin resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of quinoxaline-2-carboxylic acid with piperidine-4-amine to form the intermediate 1-(quinoxaline-2-carbonyl)piperidine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and green chemistry approaches can be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Thiazolidine-2,4-dione derivatives: These compounds have the thiazolidine-2,4-dione ring and are known for their antidiabetic and anticancer properties.
Uniqueness
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of the quinoxaline and thiazolidine-2,4-dione moieties linked by a piperidine bridge. This unique structure enhances its biological activity and makes it a promising candidate for drug development .
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGSQNTZZTUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.